Tfax 568, SE
Description
Evolution of High-Performance Fluorophores in Modern Biological Sciences
The journey of fluorescence microscopy began with the discovery of naturally occurring fluorescent molecules. researchgate.netfsu.edu However, the limitations of these early probes, such as low brightness and rapid photobleaching (the irreversible loss of fluorescence), spurred the development of synthetic fluorophores. researchgate.net The initial wave of synthetic dyes, while revolutionary, still presented challenges, including sensitivity to environmental conditions like pH. researchgate.net
The quest for more stable and brilliant fluorescent markers led to the creation of families of dyes with enhanced optical properties. nih.gov This evolution was driven by the demands of increasingly sophisticated imaging techniques. nih.gov The development of super-resolution microscopy, for instance, required probes with high photostability to withstand the intense light required for imaging beyond the diffraction limit of light. fsu.edunih.gov Similarly, the rise of high-throughput and multiplexing techniques like polychromatic flow cytometry necessitated a broader palette of spectrally distinct and bright dyes to simultaneously analyze multiple cellular parameters. nih.govresearchgate.netmdpi.com This continuous innovation has resulted in a diverse toolkit of high-performance fluorophores, each tailored for specific applications in the vast field of biological sciences. nih.gov
Significance of Tfax 568, SE in Contemporary Biomedical and Life Sciences Research
This compound is an amine-reactive orange fluorescent dye that has carved a niche for itself in the competitive landscape of fluorescent probes. nih.govtocris.com Its significance lies in a combination of favorable chemical and photophysical properties that make it a reliable tool for labeling proteins and antibodies. tocris.combiotium.com The "SE" in its name denotes a succinimidyl ester (also known as an NHS ester), a reactive group that readily forms stable covalent bonds with primary amines, such as the lysine (B10760008) residues found in proteins. biotium.com
One of the key advantages of this compound is its insensitivity to pH over a wide range (pH 4-10). nih.govtocris.com This is a critical feature for many biological experiments where pH can fluctuate, ensuring that the fluorescence signal remains stable and reliable. Furthermore, the conjugates formed with this compound are noted for their brightness and photostability, which is crucial for imaging techniques that require prolonged exposure to excitation light. tocris.comnih.gov
The spectral properties of this compound are well-suited for common instrumentation in life science laboratories. With an excitation maximum around 578 nm and an emission maximum at approximately 602 nm, it can be efficiently excited by the 568 nm laser line, which is a standard feature on many confocal microscopes and flow cytometers. nih.govtocris.com These characteristics make this compound a viable alternative to other well-known orange fluorescent dyes like Alexa Fluor® 568 and Rhodamine Red. researchgate.nettocris.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 578 nm | nih.govtocris.com |
| Emission Maximum (λem) | 602 nm | nih.govtocris.com |
| Quantum Yield (φ) | 0.69 | nih.govtocris.com |
| Molar Extinction Coefficient (ε) | 88,000 M-1cm-1 | biotium.com |
| Reactive Group | NHS ester | tocris.combiotium.com |
| Reactivity | Primary amines | tocris.combiotium.com |
| pH Sensitivity | Insensitive in the range of 4-10 | nih.govtocris.com |
Academic Research Landscape and Scope of this compound Investigations
The academic research landscape for this compound is primarily application-based, with its use being integral to a variety of established and advanced biological imaging techniques. While dedicated studies on the fundamental chemistry of this compound are not abundant in public literature, its utility is demonstrated through its application in key research areas.
The primary application of this compound is in techniques that rely on the fluorescent labeling of proteins and antibodies. This includes immunocytochemistry (ICC) and immunohistochemistry (IHC), where the dye is used to visualize the localization of specific proteins within cells and tissues. Its brightness and photostability are particularly advantageous in these methods. nih.gov
In the realm of quantitative cellular analysis, this compound is well-suited for flow cytometry . nih.govtocris.comnih.gov This technology allows for the rapid, multi-parametric analysis of single cells in a solution. nih.gov By conjugating this compound to antibodies that recognize specific cell surface or intracellular proteins, researchers can identify and quantify distinct cell populations within a heterogeneous sample. mdpi.com
Furthermore, the photophysical properties of this compound make it a valuable tool for advanced microscopy techniques. It is suitable for 2-photon excitation microscopy , which allows for deeper tissue imaging with reduced phototoxicity. tocris.com Crucially, its photostability makes it applicable for super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.govtocris.com Super-resolution methods bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govyoutube.com The ability of a fluorophore to withstand the intense laser illumination required for these techniques without significant photobleaching is paramount. researchgate.netnih.gov
Interactive Data Table: Research Applications of this compound
| Research Application | Description | Key Advantages of this compound | Reference(s) |
| Flow Cytometry | Rapid analysis of single cells in suspension to identify and quantify cell populations based on fluorescent labeling. | Brightness, compatibility with standard laser lines (568 nm). | nih.govtocris.comnih.gov |
| Confocal Microscopy | High-resolution optical imaging of fluorescently labeled specimens, creating 3D reconstructions. | Brightness, photostability. | zeiss.com |
| Super-Resolution Microscopy (dSTORM) | Advanced imaging technique that overcomes the diffraction limit of light to visualize subcellular structures at the nanoscale. | High photostability, bright fluorescence. | nih.govnih.govtocris.com |
| 2-Photon Excitation Microscopy | Imaging technique that allows for deeper penetration into scattering tissues with reduced phototoxicity. | Suitable excitation spectrum. | tocris.com |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | Visualization of the distribution and localization of specific proteins within cells and tissues using fluorescently labeled antibodies. | Bright and photostable conjugates, pH insensitivity. | nih.gov |
Properties
Molecular Formula |
C39H39N3O12S2 |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3 |
InChI Key |
LKZFGQNLMJJZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Synthesis and Bioconjugation Chemistry of Tfax 568, Se for Biological Applications
Synthetic Methodologies for Fluorescent Dye Core Structures (General Context)
The foundation of a fluorescent probe lies in its core chemical structure, which dictates its fundamental photophysical properties such as absorption and emission wavelengths, brightness, and photostability. The synthesis of these cores, particularly for classes like xanthenes (which include rhodamines and fluoresceins), has evolved significantly.
Historically, the synthesis of many dye cores, such as acridines, involved the condensation of precursor molecules like 1,3-phenyldiamines and various carbonyl compounds. ucl.ac.uk More contemporary and versatile strategies have been developed to allow for greater structural diversity and fine-tuning of photophysical properties. For instance, a general method for synthesizing silicon-substituted rhodamine (SiRh) and fluorescein (B123965) (SiFl) dyes, which are known for their high brightness and photostability, involves a modular and divergent approach. acs.org This strategy often begins with readily accessible bis(2-bromophenyl)silane intermediates. acs.org Through metal/bromide exchange reactions, these intermediates are converted into highly reactive bis-aryllithium or bis(aryl Grignard) reagents. acs.org These organometallic compounds can then react with electrophiles like anhydrides or esters to construct the final Si-xanthene dye structure in a few efficient steps. acs.org This methodology facilitates the creation of a wide palette of dyes with varied spectral properties and functionalities, expanding the toolkit for biological imaging. ucl.ac.ukacs.org
Chemical Reactivity of Tfax 568, SE: Principles of Amine-Reactive Conjugation via NHS Ester Linkage
This compound is an amine-reactive fluorescent dye designed for covalent labeling of biomolecules. dcchemicals.comtocris.com Its reactivity is conferred by the N-hydroxysuccinimide (NHS) ester group, also known as a succinimidyl ester (SE). aatbio.combiotium.com This functional group is highly effective for targeting primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins. aatbio.comthermofisher.com
The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The non-protonated primary amine on the target protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group. aatbio.com
For this reaction to occur efficiently, the pH of the reaction buffer is critical. The pKa of the ε-amino group of lysine is approximately 10.5, meaning it is predominantly protonated and thus unreactive at neutral pH. thermofisher.com Therefore, the conjugation is typically carried out in a buffer with a slightly basic pH, usually between 8.0 and 9.0. aatbio.com This elevated pH increases the concentration of the deprotonated, nucleophilic amine, driving the reaction forward. aatbio.comnih.gov However, a key competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the dye incapable of conjugation. This hydrolysis reaction is also accelerated at higher pH. nih.gov Consequently, a balance must be struck, and a pH range of 8.3-8.5 is often recommended as an optimal compromise between efficient aminolysis and minimal hydrolysis. thermofisher.comabberior.rocks
It is also crucial that the reaction buffer is free from any extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as these will compete with the target protein for reaction with the dye, significantly reducing the labeling efficiency. aatbio.combiotium.com Suitable buffers include phosphate, sodium bicarbonate, or borate (B1201080). aatbio.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 6-[2-Carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-1,2,10,11-tetrahydro-2,2,10,10-tetramethyl-4,8-bis(sulfomethyl)pyrano[3,2-g:5,6-g']diquinolin-13-ium inner salt | tocris.com |
| CAS Number | 878549-44-1 | dcchemicals.comtocris.com |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | tocris.com |
| Reactivity | Primary Amines | tocris.com |
| Excitation Max (λex) | 578 nm | tocris.com |
| Emission Max (λem) | 602 nm | tocris.com |
| Extinction Coefficient (ε) | 60,720 M⁻¹cm⁻¹ | dcchemicals.comtocris.com |
| Quantum Yield (Φ) | 0.69 | dcchemicals.comtocris.com |
| Solubility | Soluble in DMSO | - |
| pH Insensitivity | Stable in pH range 4-10 | dcchemicals.comtocris.com |
Strategies for Covalent Conjugation of this compound to Proteins and Antibodies
The covalent attachment of this compound to proteins and antibodies is a multistep process that requires careful control of reaction conditions to achieve the desired outcome. The general workflow involves preparing the biomolecule, reacting it with the dye, and purifying the final conjugate. biotium.com
First, the protein or antibody must be in a suitable buffer, typically 0.1 M sodium bicarbonate or borate at pH 8.3-8.5. biotium.comabberior.rocks The protein solution must be free of any amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA), which would interfere with the labeling reaction. biotium.comabberior.rocks If necessary, the buffer can be exchanged using dialysis or a desalting column. The concentration of the protein should generally be at least 2 mg/mL for optimal results. thermofisher.com
The this compound dye is typically dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. thermofisher.comtocris.com A calculated amount of the dye stock solution is then added to the protein solution while gently stirring. tocris.com The reaction is allowed to proceed, usually for about one hour at room temperature in the dark to prevent photobleaching of the dye. abberior.rockstocris.com After the incubation period, the reaction can optionally be quenched by adding a high concentration of a primary amine like Tris or glycine to consume any remaining unreacted dye. tocris.com
The final and most critical step is the purification of the conjugate. This is necessary to remove any unreacted, free dye, which can cause high background fluorescence and interfere with accurate quantification. nih.govthermofisher.com The most common method for purification is size-exclusion chromatography, often using a Sephadex® gel filtration column, which separates the larger protein-dye conjugate from the smaller, unbound dye molecules. biotium.comabberior.rocks
Table 2: General Protocol for NHS Ester Conjugation to an IgG Antibody
| Step | Procedure | Key Considerations | Reference(s) |
|---|---|---|---|
| 1. Antibody Preparation | Dissolve or dialyze the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). | Ensure absence of Tris, glycine, or BSA. Protein concentration should be ~2.5 mg/mL. | biotium.com |
| 2. Dye Preparation | Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. | Prepare fresh and protect from light and moisture. | tocris.com |
| 3. Labeling Reaction | Add a specific molar excess of the dye stock solution to the antibody solution. | The dye:protein ratio must be optimized. Stir gently. | abberior.rockstocris.com |
| 4. Incubation | Incubate for 1 hour at room temperature in the dark. | Protect from light to prevent photobleaching. | abberior.rockstocris.com |
| 5. Purification | Separate the conjugate from free dye using a gel filtration column (e.g., Sephadex®). | Complete removal of free dye is essential for accurate results. | biotium.comabberior.rocks |
| 6. Characterization | Calculate the Degree of Labeling (DOL) using absorbance measurements. | Use A280 for protein and A578 for this compound, applying a correction factor. | tocris.comthermofisher.com |
The success of a bioconjugation experiment hinges on achieving an optimal labeling stoichiometry, commonly referred to as the Degree of Labeling (DOL) or the fluorophore-to-protein (F/P) ratio. thermofisher.com This ratio represents the average number of dye molecules attached to each protein molecule. thermofisher.com Optimizing this ratio is crucial because both under-labeling and over-labeling have significant disadvantages. Under-labeling results in a weak fluorescence signal and low assay sensitivity, while over-labeling can lead to several problems, including fluorescence self-quenching (where proximal dye molecules absorb each other's emissions), increased protein hydrophobicity leading to aggregation and precipitation, and potential loss of biological activity. thermofisher.comresearchgate.net
The primary method for controlling the DOL is to vary the molar ratio of the reactive dye to the protein in the initial conjugation reaction. thermofisher.com It is often recommended to test several different ratios to determine the optimal condition for a specific protein and application. tocris.com
After purification, the DOL is calculated using spectrophotometry. The absorbance of the purified conjugate solution is measured at two wavelengths: 280 nm, which is the peak absorbance for most proteins, and the absorbance maximum of the dye (578 nm for this compound). thermofisher.com A critical correction must be applied because the dye itself contributes to the absorbance at 280 nm. The corrected protein absorbance is calculated using the following formula:
Acorr280 = A280 - (Amax × CF)
Here, Amax is the absorbance at the dye's maximum wavelength, and CF is the correction factor for the dye at 280 nm. tocris.com Once the corrected protein absorbance is known, the molar concentrations of the protein and the dye can be calculated using the Beer-Lambert law, and their ratio provides the DOL. thermofisher.com
A fundamental requirement for any labeling strategy is that the attached probe does not interfere with the biological function of the molecule under investigation. Covalent modification with a fluorescent dye like this compound can, however, alter a protein's structure and function. nih.govnih.gov The attachment of a relatively bulky, and often hydrophobic, dye molecule to amino acid side chains can induce local or global conformational changes, block binding sites, or alter the protein's solubility. researchgate.netnih.gov
Studies have shown that fluorescent labeling can significantly change the binding kinetics of protein-ligand interactions, often reducing affinity. nih.govresearchgate.net The degree of this effect can depend on the specific dye used, as different fluorophores have different physicochemical properties. nih.gov For example, labeling an antibody can decrease its binding affinity for its antigen, with the magnitude of the change being dependent on both the dye and the specific antibody clone. nih.gov
Therefore, it is imperative to functionally validate the labeled biomolecule. After conjugation and purification, the labeled protein or antibody should be tested in a relevant functional assay to ensure that its activity (e.g., enzymatic activity, receptor binding, or antigen recognition) is preserved. nih.govnih.gov Comparing the performance of the labeled molecule to an unlabeled control is a critical step to confirm that the observed results are due to the biological process of interest and not an artifact of the labeling itself. nih.gov
Site-Specific Labeling Approaches Utilizing this compound in Complex Biological Systems
While standard NHS ester chemistry is robust, it suffers from a lack of site-specificity. nih.govacs.org Proteins typically have multiple lysine residues on their surface, and NHS esters will react with them indiscriminately, resulting in a heterogeneous mixture of conjugates with dyes attached at different locations and in varying numbers. nih.gov This heterogeneity can be problematic, as labeling near an active site can abolish function, and the lack of a defined structure complicates detailed biophysical analysis. nih.govnih.gov
To overcome this limitation, advanced strategies have been developed to achieve site-specific labeling using amine-reactive dyes like this compound. A powerful and elegant method transforms the non-specific NHS ester into a highly selective labeling reagent. nih.govnih.govacs.org This is accomplished by pre-reacting the NHS ester with 2-mercaptoethanesulfonic acid sodium salt (MESNA). nih.gov The MESNA converts the NHS ester into a thioester derivative. nih.govacs.org This new thioester probe is chemoselective and will react specifically with a protein that has been engineered to have a unique N-terminal cysteine residue. nih.govnih.gov The reaction proceeds via a mechanism analogous to native chemical ligation (NCL), forming a stable amide bond at a single, predetermined site on the protein. mdpi.com
This approach offers precise control over both the location of the label and the stoichiometry of the conjugation, yielding a homogeneous product (DOL = 1.0). nih.govnih.gov By directing the this compound to a specific site away from functional domains, researchers can minimize the impact on protein activity and gain more reliable and reproducible data in complex biological systems. nih.govnih.govacs.org
Photophysical Principles and Performance Characteristics of Tfax 568, Se Conjugates in Advanced Optical Studies
Theoretical Framework of Organic Fluorophore Behavior in Aqueous and Cellular Environments
Organic fluorophores, such as Tfax 568, SE, operate by absorbing light at a specific excitation wavelength and subsequently emitting light at a longer emission wavelength. This process is governed by the electronic transitions within the molecule. In aqueous and cellular environments, the behavior of these fluorophores is influenced by several factors. The chemical structure of this compound contributes to its insensitivity to pH changes across a broad range, from pH 4 to 10 tocris.commedchemexpress.comrndsystems.comtocris.com. This pH insensitivity is crucial for maintaining consistent fluorescence intensity and spectral properties when used in biological samples, which can have varying pH levels.
The ability of a fluorophore to function effectively in aqueous solutions and within cells is also dependent on its solubility and potential for aggregation. While specific details on this compound's solubility in biological media beyond DMSO are not detailed in the provided search results, its classification as an amine-reactive dye with an NHS ester group suggests it is designed for covalent conjugation to biomolecules, which often facilitates its integration and retention within cellular structures tocris.commedchemexpress.comrndsystems.comtocris.com. The formation of conjugates with proteins and antibodies is a key strategy to ensure proper localization and function within the complex cellular milieu tocris.commedchemexpress.comrndsystems.com.
Mechanistic Insights into Enhanced Brightness and Photostability of this compound Conjugates
The enhanced brightness and photostability of this compound conjugates are key attributes for advanced optical studies. Brightness is typically quantified by the product of the extinction coefficient (ε) and the fluorescence quantum yield (Φ). This compound exhibits a high extinction coefficient and a quantum yield of 0.69 tocris.comrndsystems.com. For instance, its extinction coefficient is reported as 60,720 M⁻¹cm⁻¹ or 88,000 M⁻¹cm⁻¹ depending on the source tocris.comrndsystems.comfluorofinder.com. A high quantum yield indicates that a large fraction of absorbed photons are re-emitted as fluorescence, contributing to signal intensity. When conjugated to proteins, this compound-labeled proteins are noted to be several-fold brighter than those labeled with Lissamine Rhodamine B dye medchemexpress.com.
Photostability refers to a fluorophore's resistance to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. This compound is described as forming "photostable conjugates" tocris.commedchemexpress.comrndsystems.comtocris.com. While the precise molecular mechanisms behind its photostability are not fully elaborated in the provided snippets, it is often related to the robust chemical structure of the dye, which can withstand repeated excitation cycles without degradation. This characteristic is particularly important for techniques like super-resolution microscopy, which often involve extensive imaging over time tocris.commedchemexpress.com. This compound is also noted as an alternative to Alexa Fluor® 568 and Rhodamine red, dyes known for their brightness and photostability tocris.comrndsystems.comtocris.com.
Spectral Compatibility and Multiplexing Considerations for this compound in Multi-Color Imaging
This compound is an orange fluorescent dye with an excitation maximum (λabs) of 578 nm and an emission maximum (λem) of 602 nm tocris.comrndsystems.comtocris.com. These spectral characteristics make it compatible with common excitation light sources, such as the 568 nm laser line tocris.comfluorofinder.comtocris.com. For multi-color imaging, spectral compatibility is crucial to avoid signal overlap and ensure accurate detection of different fluorescent labels simultaneously.
The dye's spectral profile positions it in a region of the spectrum that can be distinguished from other common fluorophores. For example, it can be used in conjunction with dyes emitting in the green, yellow, and far-red regions. Its spectral properties are similar to Alexa Fluor® 568, suggesting it can be used in applications where Alexa Fluor® 568 is employed, and potentially as a direct replacement tocris.comrndsystems.comtocris.comaatbio.comfluorofinder.comthermofisher.com. The ability to use multiple fluorophores with distinct spectral signatures allows for multiplexing, where different cellular components or molecular targets can be simultaneously visualized and analyzed within the same sample. Tools like spectral viewers are available to help researchers plan experiments and assess potential multiplexing options by overlaying excitation and emission spectra of various dyes tocris.comrndsystems.combio-techne.com. The relatively narrow emission spectrum and high quantum yield contribute to its utility in complex imaging setups requiring precise spectral separation.
Compound Data Table
| Property | Value | Unit | Notes |
| Chemical Name | This compound | - | Also known as AFDye 568 NHS Ester |
| CAS Number | 878549-44-1 | - | |
| Emission Color | Orange | - | |
| Excitation Maximum | 578 | nm | tocris.comrndsystems.comtocris.com |
| Emission Maximum | 602 | nm | tocris.comrndsystems.comtocris.com |
| Extinction Coefficient | 60,720 - 88,000 | M⁻¹cm⁻¹ | tocris.comrndsystems.comfluorofinder.com |
| Quantum Yield | 0.69 | - | tocris.comrndsystems.comfluorofinder.com |
| Molecular Weight | 791.8 | g/mol | tocris.comrndsystems.comfluorofinder.com |
| pH Sensitivity | Insensitive | - | pH 4-10 |
| Reactive Group | NHS ester | - | Reacts with primary amines |
| Applications | Flow cytometry, Microscopy, dSTORM, 2-photon microscopy | - | tocris.commedchemexpress.comrndsystems.com |
| Alternative For | Alexa Fluor® 568, Rhodamine red | - | tocris.comrndsystems.comtocris.com |
Compound Name List
this compound
Applications of Tfax 568, Se in High Resolution and Quantitative Microscopy
Super-Resolution Imaging Modalities Employing Tfax 568, SE
Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail in cellular imaging. nih.gov this compound's brightness and photostability make it a suitable candidate for several of these methods. thermofisher.combiotium.com
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) with this compound
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorescent dyes to reconstruct images with a resolution far exceeding the diffraction limit. nih.gov The quality of dSTORM imaging is highly dependent on the properties of the fluorophore, which must be able to cycle between a fluorescent 'on' state and a dark 'off' state. nih.gov
This compound is well-suited for dSTORM applications. thermofisher.com Its chemical structure allows for reversible photoswitching in the presence of a specific imaging buffer, a critical requirement for this technique. microscopyu.com While detailed studies specifically naming this compound are limited, its performance is comparable to its widely used analog, Alexa Fluor 568, which has been extensively validated for dSTORM. nih.govthermofisher.com For instance, in multicolor dSTORM, a dye with similar spectral properties, CF568, has been successfully used in conjunction with other fluorophores like Alexa Fluor 647 to achieve two-color super-resolution imaging. nih.gov This involves sequential imaging of the two fluorophores, each acquired for tens of thousands of frames to capture the stochastic blinking events. nih.gov
The process for dSTORM imaging with an antibody conjugated to this compound would typically involve:
Immunolabeling: Fixed and permeabilized cells are incubated with a primary antibody targeting the protein of interest, followed by a secondary antibody conjugated to this compound.
Imaging Buffer: The sample is mounted in a specialized dSTORM imaging buffer, often containing a thiol like mercaptoethylamine (MEA), to facilitate the photoswitching of the dye. microscopyu.com
Image Acquisition: The sample is illuminated with a high-intensity laser (e.g., 561 nm) to drive most fluorophores into a long-lived dark state. A lower power activation laser (e.g., 405 nm) is used to sparsely and stochastically return individual molecules to the fluorescent state, which are then imaged until they photobleach or return to the dark state. nih.gov
Image Reconstruction: The positions of the individual detected fluorophores from thousands of frames are precisely localized and used to reconstruct a super-resolved image. uni-wuerzburg.de
Applications in Other Super-Resolution Techniques (e.g., STED, SIM)
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function. nih.govtechnologynetworks.com The key requirements for STED dyes are high photostability and a fluorescence emission spectrum that can be efficiently depleted by the STED laser. thermofisher.com Given that this compound is presented as a highly photostable alternative to Alexa Fluor 568, which is successfully used in STED microscopy, it is a promising candidate for this technique. thermofisher.comthermofisher.comnih.gov A lateral resolution of less than 50 nm can be achieved with commercial STED systems using suitable dyes. nih.gov
Structured Illumination Microscopy (SIM): SIM enhances spatial resolution by illuminating the sample with a patterned light, which creates moiré fringes that can be computationally reconstructed to yield an image with approximately twice the resolution of a conventional microscope (around 100-120 nm laterally). nih.govthermofisher.comfsu.edu SIM is compatible with a wide range of standard fluorophores, with the primary requirement being high photostability and brightness to withstand the multiple exposures required for image acquisition. thermofisher.comthermofisher.com The excellent photostability and brightness of this compound make it a suitable probe for SIM, particularly for multicolor and 3D imaging applications. biotium.comthermofisher.com
Two-Photon Excitation Microscopy Utilizing this compound
Two-photon excitation (2PE) microscopy is a nonlinear optical technique that offers advantages for imaging deep within scattering tissues and living specimens due to the use of lower-energy, longer-wavelength excitation light, which reduces photodamage and increases penetration depth. thermofisher.com In 2PE, a fluorophore simultaneously absorbs two photons, each having approximately half the energy required for one-photon excitation. thermofisher.com
| Fluorophore | One-Photon λabs (nm) | Two-Photon Excitation Max (nm, approx.) | Peak Two-Photon Action Cross-Section (σ₂Φ) (GM) |
| Alexa Fluor 568 (analog) | 578 | ~780 | ~40 |
Data for Alexa Fluor 568 is provided as a reference. The two-photon action cross-section is the product of the two-photon absorption cross-section (σ₂) and the fluorescence quantum yield (Φ). Data is compiled from various sources and can vary based on measurement conditions. thermofisher.comnih.govnih.gov
Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) with this compound Labeling
Flow cytometry is a powerful technique for the high-throughput analysis and sorting of single cells in a heterogeneous population. rapidnovor.com The method relies on labeling cells with fluorescent probes, typically conjugated to antibodies that recognize specific cell surface or intracellular markers. rapidnovor.com
This compound is an excellent choice for flow cytometry applications due to its high brightness, good photostability, and pH-insensitivity over a wide range. sigmaaldrich.comthermofisher.com As an amine-reactive succinimidyl ester, it can be readily conjugated to primary amines on antibodies or other proteins. sigmaaldrich.com The resulting conjugates can be used for direct or indirect immunofluorescence staining of cells for flow cytometric analysis. rapidnovor.com For example, an antibody targeting a specific cell surface protein can be labeled with this compound and used to quantify the number of cells expressing that protein within a sample. thermofisher.com In multi-parameter flow cytometry, the well-defined emission spectrum of this compound allows it to be combined with other fluorophores with minimal spectral overlap, enabling the simultaneous analysis of multiple cellular markers. rapidnovor.comspectral-imaging.com
Example Workflow for Antibody Labeling with this compound for Flow Cytometry:
Antibody Preparation: Dissolve the antibody to be labeled in a suitable buffer (e.g., bicarbonate buffer, pH 8.3).
Dye Conjugation: Add the this compound to the antibody solution and allow the reaction to proceed. The succinimidyl ester group will react with lysine (B10760008) residues on the antibody.
Purification: Remove unconjugated dye from the labeled antibody using a purification column.
Cell Staining: Incubate the cell sample with the this compound-conjugated antibody.
Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer equipped with an appropriate laser for excitation (e.g., a 561 nm yellow-green laser) and a detector with a suitable emission filter (e.g., a 610/20 bandpass filter). thermofisher.com
Quantitative Fluorescence Microscopy Studies Enabled by this compound (e.g., Intensity-based Measurements)
Quantitative fluorescence microscopy aims to extract numerical data from images, such as the concentration or localization of a fluorescently labeled molecule. nih.govnih.gov This requires fluorophores with stable and predictable fluorescence output. The high quantum yield and photostability of this compound make it a reliable probe for such quantitative studies. thermofisher.comnih.gov
Intensity-based measurements are a common approach in quantitative microscopy, where the fluorescence intensity in a specific region of interest (ROI) within an image is correlated with the amount of the labeled target molecule. nih.govumbc.edu To ensure accurate quantification, it is crucial to acquire images under standardized conditions (e.g., consistent laser power, gain, and exposure time) and to properly correct for background fluorescence. umbc.edu
Example of Quantitative Analysis using this compound: A study could involve treating cells with a particular stimulus and then using immunofluorescence with a this compound-conjugated antibody to quantify the change in the expression level of a target protein.
| Step | Description |
| 1. Sample Preparation | Culture and treat cells, then fix, permeabilize, and stain them with the this compound-labeled antibody and a nuclear counterstain (e.g., DAPI). |
| 2. Image Acquisition | Acquire images using a confocal or widefield fluorescence microscope with consistent settings for all samples. |
| 3. Image Processing | Use software like ImageJ/FIJI to process the images. This may include background subtraction and splitting the color channels. nih.govumbc.edu |
| 4. ROI Selection | Define regions of interest (ROIs), for example, by creating a mask based on the nuclear stain or the cell outline. |
| 5. Intensity Measurement | Measure the mean fluorescence intensity (MFI) of the this compound signal within the defined ROIs for both control and treated samples. nih.gov |
| 6. Statistical Analysis | Compare the MFI values between the different experimental groups to determine if there is a statistically significant change in protein expression. |
The stability of this compound ensures that photobleaching during image acquisition is minimized, leading to more accurate and reproducible quantitative data. nih.govresearchgate.net
Investigation of Molecular Interactions and Cellular Dynamics Using Tfax 568, Se
Elucidation of Protein-Protein Interaction Networks via Tfax 568, SE Labeling
There is no specific information available in the searched literature on the use of this compound for the elucidation of protein-protein interaction networks.
Analysis of Ligand-Receptor Binding and Dynamics in Cellular Contexts
No research articles were found that specifically utilize this compound for the analysis of ligand-receptor binding and dynamics.
Real-Time Tracking of Subcellular Organelles and Vesicular Transport
The application of this compound for the real-time tracking of subcellular organelles and vesicular transport has not been documented in the available scientific literature.
Fluorescence Resonance Energy Transfer (FRET) Applications with this compound as a Donor or Acceptor
There are no specific studies that describe the use of this compound as either a donor or an acceptor molecule in FRET-based investigations.
Tfax 568, Se in Preclinical Biological Research Methodologies
Development and Validation of In Vitro Assay Systems for Biological Inquiry Using Tfax 568, SE
The development of robust and reliable in vitro assays is a cornerstone of biological research. The choice of fluorescent probe is a critical validation step, as the probe's characteristics directly impact data quality and reproducibility. This compound, and its equivalents, are frequently selected for their superior photostability and brightness compared to traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC).
A key aspect of assay validation involves characterizing the performance of the chosen fluorescent label. For instance, in the development of immunocytochemistry (ICC) assays, the photostability of the dye-conjugated antibody is paramount for acquiring high-quality, quantifiable images. Research comparing Alexa Fluor™ 568 with FITC for ICC staining of bovine sertoli cells demonstrated the superior stability of the Alexa Fluor™ dye. Under continuous illumination, the fluorescence of the FITC-conjugated antibody diminished significantly more rapidly than that of the Alexa Fluor™ 568 conjugate nih.govnih.govthermofisher.comresearchgate.net. This enhanced photostability allows for longer exposure times and more consistent signal intensity during imaging, which is crucial for the validation of assays that require precise quantification of protein localization or expression nih.govresearchgate.net.
The validation process also includes confirming that the fluorescent label does not interfere with the biological activity of the molecule it is attached to. For example, when developing in vitro binding assays with labeled peptides, it is essential to verify that the dye does not alter the peptide's affinity for its receptor nih.gov. The stable covalent bond formed by this compound ensures minimal leaching of the dye, contributing to the reliability and reproducibility of the assay system.
| Parameter | This compound (Alexa Fluor™ 568) | Fluorescein Isothiocyanate (FITC) | Reference |
| Excitation Maximum | ~578 nm | ~495 nm | nih.gov |
| Emission Maximum | ~602 nm | ~521 nm | nih.gov |
| Relative Brightness | Higher | Lower | nih.govresearchgate.net |
| Photostability | Higher | Lower | nih.govnih.govthermofisher.comresearchgate.net |
| pH Sensitivity | Low (stable over a wide range) | High | thermofisher.comjacksonimmuno.com |
| Fluorescence Reduction (after 80s exposure) | ~15% | >20% | fluorofinder.comresearchgate.net |
Application in Cell-Based Assays and High-Throughput Screening Initiatives
This compound is extensively used in cell-based assays, particularly those adapted for high-throughput screening (HTS). Its primary application is in flow cytometry, a powerful technique that allows for the rapid, quantitative analysis of thousands of cells per second researchgate.net.
In HTS campaigns for antibody discovery or drug development, cells are often stained with antibodies conjugated to bright and stable fluorophores like this compound to identify and quantify specific cell populations or changes in protein expression. For example, flow cytometry can be used to screen for antibodies that bind to specific cell surface markers on human leukemia cell lines or to characterize heterogeneous cell populations nih.govresearchgate.net. The ability to multiplex, using this compound in combination with other spectrally distinct dyes, allows researchers to simultaneously analyze multiple parameters, increasing the data output and efficiency of screening initiatives frontiersin.org.
The development of plate-based sampling and advanced flow cytometry platforms has further enabled the use of this technology in primary screening. These systems can process 96-well or 384-well plates, making it feasible to screen large compound libraries for their effects on cellular targets. The robust fluorescence of this compound ensures a high signal-to-noise ratio, which is critical for the sensitive detection of rare cell populations or subtle changes in marker expression during a screen researchgate.net.
| Assay Type | Application of this compound (or equivalent) | Throughput | Biological Question Addressed | Reference |
| Flow Cytometry | Staining of human mononuclear cells with a labeled anti-human CD4 antibody complex. | High | Identification and quantification of a specific T-cell subpopulation. | thermofisher.com |
| Flow Cytometry | Quantitative analysis of cell surface markers (e.g., CD34, CD45, CD90) on various cell lines. | High | Phenotypic characterization of cell lines for quality control or screening. | frontiersin.orgresearchgate.net |
| Imaging Flow Cytometry | Staining of intracellular proteins (e.g., LAMP1, LC3B) in fixed cells. | High | Screening for cellular aberrancies or monitoring processes like autophagy. | mdpi.com |
| Immunocytochemistry | Staining of microtubules (α-tubulin) in HEp-2 cells for multi-color imaging. | Medium | Sub-cellular localization of proteins and cytoskeletal organization. | researchgate.net |
Use in Ex Vivo Tissue Analysis and Histological Studies
The properties of this compound make it highly suitable for the fluorescent labeling of targets in ex vivo tissue preparations and for detailed histological analysis. In these applications, labeled antibodies are used to visualize the distribution and localization of specific proteins within the complex architecture of intact tissue embopress.orgnih.gov.
The brightness and photostability of this compound conjugates are advantageous for techniques like immunohistochemistry (IHC) and immunofluorescence (IF), especially when using confocal microscopy. Researchers have successfully used Alexa Fluor™ 568-conjugated secondary antibodies to study synaptic development in the nervous system of Drosophila melanogaster larvae and to visualize specific proteins in organotypic glioma slice cultures mdpi.comembopress.org. Preserving the spatial structure of the tissue is a key advantage of these ex vivo models, and the use of reliable fluorescent probes is essential for accurate analysis biorxiv.orgmdpi.com.
Protocols for staining formalin-fixed paraffin-embedded (FFPE) tissues often employ antigen retrieval steps followed by incubation with primary and fluorescently labeled secondary antibodies thermofisher.com. The resulting images allow for the detailed examination of tissue morphology and the identification of specific cell types based on marker expression, which is fundamental to both basic research and pathology embopress.org. The use of this compound in these histological studies provides high-contrast, stable signals necessary for publication-quality imaging and quantitative analysis.
Contribution to the Characterization of Non-Clinical Biological Models (e.g., cell lines, primary cultures, tissue slices)
A critical step in preclinical research is the characterization of non-clinical biological models to ensure they are relevant and well-defined. This compound plays a significant role in this process by enabling the detailed visualization and quantification of key cellular and tissue features.
Cell Lines: Flow cytometry using antibodies conjugated to this compound or its equivalents is a standard method for characterizing the phenotype of cell lines. For instance, a panel of fluorescently labeled antibodies can be used to confirm the expression profile of surface markers on human leukemia cell lines (e.g., Kasumi-1, MOLM-13, K562), ensuring the identity and differentiation state of the model researchgate.net. Similarly, immunocytochemistry can be used to characterize the expression and subcellular localization of proteins, such as tubulin and E-Cadherin in HEp-2 cells, providing a baseline for experimental studies researchgate.net.
Primary Cultures: Primary cell cultures, which are derived directly from tissue, often better reflect in vivo conditions but can be heterogeneous nih.gov. Immunocytochemistry with this compound-labeled probes is used to characterize these cultures. For example, in primary cultures of cerebral cortical neurons, specific antibodies can distinguish neurons (MAP2-positive) from glial cells (GFAP-positive), allowing researchers to assess the purity and health of the neuronal culture before conducting experiments researchgate.netthermofisher.comnih.gov.
Role of Tfax 568, Se in Elucidating Fundamental Biological Pathways and Cellular Processes
Studies on Signal Transduction Pathway Activation and Regulation using Fluorescent Reporters
Signal transduction pathways are critical for cellular communication, mediating responses to external stimuli by relaying signals through a cascade of molecular events. Fluorescent reporters are indispensable tools for visualizing the activation, localization, and dynamics of components within these pathways ebsco.com. Tfax 568, SE, as a bright and photostable fluorescent dye, can be conjugated to signaling molecules, antibodies targeting specific pathway proteins, or used in conjunction with reporter systems. Its spectral properties are suitable for multiplexing with other fluorophores in complex cellular imaging experiments tocris.com. While specific research detailing the use of this compound as a direct reporter for particular signal transduction pathways was not identified in the provided literature, its characteristics suggest potential utility in such studies by enabling sensitive detection of labeled signaling components or their interactions.
Analysis of Gene Expression and Transcriptional Dynamics via this compound Labeling
The precise regulation of gene expression and transcriptional dynamics is fundamental to cellular function and development. Fluorescent labeling plays a crucial role in visualizing the localization of gene products (proteins) and monitoring the spatial and temporal aspects of gene activity. Although specific studies detailing the direct application of this compound for analyzing gene expression or transcriptional dynamics were not found in the provided search results, its capacity to label proteins and antibodies makes it a potential tool for indirect analysis. For instance, fluorescent dyes, such as Alexa Fluor 568 (which shares similar spectral properties), have been employed in studies to determine the subcellular localization of proteins relevant to gene expression, thereby providing insights into their functional context researchgate.net. The inherent brightness and photostability of this compound could facilitate sensitive detection of labeled proteins involved in transcription or RNA processing.
Investigation of Metabolic Processes and Cellular Energetics with Fluorescence Tracers
Metabolic processes and cellular energetics are vital for cell survival, growth, and function. Fluorescent tracers are widely used to monitor the uptake, distribution, and transformation of metabolites, as well as to assess cellular energy status. While direct studies employing this compound as a metabolic tracer were not identified in the provided literature, Alexa Fluor 568, a dye with comparable spectral characteristics, has been utilized as an internal standard in metabolic tracer assays, specifically for assessing the transfer of molecules like NADH and NADPH involved in cellular energetics nih.gov. Given this compound's ability to form conjugates and its fluorescent properties, it holds potential for use in similar investigations, such as labeling metabolic substrates or tracking cellular components involved in energy production pathways.
Insights into Cell Cycle Progression and Division Mechanisms
The cell cycle is a tightly regulated series of events that leads to cell division, ensuring accurate duplication and segregation of genetic material. Fluorescent probes are instrumental in visualizing key events and components of the cell cycle, aiding in the understanding of its progression and regulation nih.govatlanticoer-relatlantique.canumberanalytics.commdpi.comnih.govoup.comelifesciences.org. Research has utilized fluorescent dyes, such as Alexa Fluor 568, in conjunction with cell cycle analysis to investigate DNA damage signaling and its impact on cell cycle phase nih.gov. Although specific studies demonstrating the direct use of this compound for tracking cell cycle progression or visualizing cell division mechanisms were not found in the provided search results, its properties as a bright, photostable fluorescent label for proteins and antibodies suggest its potential applicability in labeling cell cycle regulators or structural components involved in cell division.
Spectral and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound (AFDye 568 NHS Ester) | tocris.commedchemexpress.com |
| Fluorescence Color | Orange | tocris.commedchemexpress.com |
| Excitation Maximum | 578 nm | tocris.com |
| Emission Maximum | 602 nm | tocris.com |
| Reactivity | Amine-reactive (NHS Ester) | tocris.commedchemexpress.com |
| pH Sensitivity | Insensitive (pH 4-10) | tocris.commedchemexpress.com |
| Photostability | High | tocris.commedchemexpress.com |
| Brightness | Exceptionally bright | tocris.commedchemexpress.com |
| Quantum Yield | 0.69 | tocris.com |
| Extinction Coefficient | 60720 M-1cm-1 | tocris.com |
| Conjugation Capability | Proteins, antibodies | tocris.commedchemexpress.com |
| Key Applications | Flow cytometry, Microscopy (dSTORM, 2-photon) | tocris.com |
Compound List
this compound
Methodological Considerations and Best Practices for Tfax 568, Se Based Research
Design of Experiments for Optimal Signal-to-Noise Ratio and Quantitative Data Interpretation
The primary goal in designing fluorescence imaging experiments is to maximize the signal-to-noise ratio (SNR), which is the measure of the desired fluorescent signal relative to unwanted background and noise. svi.nlbitesizebio.comevidentscientific.com A high SNR is critical for detecting faint signals and for accurate quantification. bitesizebio.com For Tfax 568, SE, an amine-reactive dye that provides bright and photostable fluorescent conjugates, optimizing the experimental design is key to leveraging its full potential. rndsystems.comtocris.commedchemexpress.com
Key factors in the experimental design include sample preparation, microscope configuration, and image acquisition settings. A reverse-thinking workflow, starting with the desired quantitative result and working backward to select the appropriate microscope and settings, can be highly effective. biologists.comresearchgate.net
Key Experimental Design Parameters:
| Parameter | Consideration for this compound | Impact on SNR & Data Quality |
| Fluorophore Concentration | Titrate the concentration of this compound conjugate to achieve sufficient labeling without causing non-specific binding or signal saturation. | Too low concentration leads to a weak signal (low SNR). Too high can increase background and artifacts. creative-bioarray.com |
| Blocking & Washing | Implement effective blocking steps to prevent non-specific antibody binding and thorough washing steps to remove unbound dye conjugates. | Reduces background noise, thereby increasing the SNR. creative-bioarray.comexpertcytometry.com |
| Mounting Medium | Use a mounting medium with an appropriate refractive index to match the objective lens and consider using an antifade reagent. | Mismatched refractive indices can cause spherical aberration, reducing signal. Antifade agents mitigate photobleaching, preserving signal intensity. emsdiasum.combioimagingguide.org |
| Excitation Source | Utilize a laser line close to the excitation maximum of this compound (~578 nm), such as a 561 nm or 568 nm laser. rndsystems.comfluorofinder.com | Efficient excitation maximizes the fluorescent signal. Mismatched sources reduce signal and can increase background. |
| Emission Filter | Select a bandpass filter that captures the peak emission of this compound (~602 nm) while excluding bleed-through from other fluorophores. | A well-chosen filter isolates the specific signal from background and other channels, improving SNR and preventing data misinterpretation. bio-rad-antibodies.com |
| Detector Settings | Adjust detector gain/sensitivity and exposure time to capture sufficient photons without saturating the detector. | Optimal settings ensure a bright, non-saturated image. High gain can amplify noise, while long exposures increase the risk of photobleaching. keyence.com |
| Pinhole Size (Confocal) | For confocal microscopy, set the pinhole to approximately 1 Airy unit to balance confocality (background rejection) and signal detection. | A smaller pinhole rejects more out-of-focus light (improving SNR) but also reduces the signal. An optimal size maximizes the SNR. bitesizebio.comevidentscientific.com |
Mitigation of Photobleaching and Phototoxicity in Live-Cell Imaging with this compound
A significant challenge in live-cell imaging is the dual problem of photobleaching and phototoxicity. oxinst.com Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to signal loss. keyence.comthermofisher.com Phototoxicity refers to the light-induced damage to cells, which can alter their physiology and lead to experimental artifacts or cell death. mpi-cbg.denanolive.com While this compound is designed to be a photostable dye, prolonged or high-intensity illumination will inevitably lead to these effects. rndsystems.comtocris.com Studies comparing its analogue, Alexa Fluor 568, to other dyes like FITC have demonstrated its superior photostability. nih.govcelljournal.org
Strategies to Minimize Photobleaching and Phototoxicity:
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate SNR. Employing neutral density filters can help achieve this. keyence.comkeyence.com Reducing intensity is a primary method to slow photobleaching and reduce cellular stress. bitesizebio.com
Minimize Exposure Time: Keep camera exposure times as short as possible. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the dynamics of the biological process under study. bitesizebio.combiologists.com
Avoid Unnecessary Illumination: Use transmitted light for focusing and locating the region of interest before switching to fluorescence excitation for image capture. thermofisher.com Advanced microscope systems use fast-switching light sources (like LEDs) and transistor-transistor logic (TTL) circuits to precisely synchronize illumination with camera exposure, eliminating "illumination overhead" where the sample is lit but the camera is not acquiring. biologists.comline-a.co.il
Use High-Sensitivity Detectors: Employing highly sensitive cameras (e.g., back-illuminated sCMOS or EMCCD) allows for the use of lower excitation light levels while maintaining a good SNR. oxinst.comline-a.co.il
Incorporate Antifade Reagents: For fixed-cell imaging, use mounting media containing antifade reagents (e.g., n-propyl gallate) to quench the reactive oxygen species that contribute to photobleaching. emsdiasum.combitesizebio.com
Optimize the Imaging Medium: For live-cell imaging, consider supplementing the medium with antioxidants like ascorbic acid to reduce the effects of reactive oxygen species generated during fluorescence excitation. mpi-cbg.de
Quantitative Image Analysis and Data Processing Pipelines for this compound Datasets
Extracting meaningful quantitative data from images stained with this compound requires a systematic and reproducible image analysis workflow. gitbooks.io The goal is to process the raw digital images to identify and measure features of interest (e.g., fluorescence intensity, object size, co-localization) while minimizing bias. nih.govnih.gov
A typical data processing pipeline consists of several key stages, which can be implemented using open-source software like Fiji/ImageJ or custom scripts. gitbooks.ionih.govuconn.edu
Typical Quantitative Image Analysis Workflow:
| Stage | Description | Tools & Considerations |
| 1. Image Pre-processing | Correction of imaging artifacts. This may include flat-field correction to account for uneven illumination, background subtraction to remove non-specific signal, and filtering (e.g., Gaussian blur) to reduce random noise. gitbooks.iorupress.org | Care must be taken to ensure that processing steps do not remove relevant biological information. All images in a dataset must be processed identically. nih.gov |
| 2. Image Segmentation | The process of partitioning an image into regions of interest (e.g., identifying individual cells or nuclei). This is often achieved by applying a threshold to the image intensity to separate objects from the background. | The choice of thresholding method (manual vs. automated algorithms like Otsu's method) is critical and should be applied consistently. uconn.eduresearchgate.net |
| 3. Feature Extraction | Measurement of specific properties of the segmented objects. For this compound-labeled samples, this could include mean fluorescence intensity, integrated density, area, shape descriptors, or texture. | A wide range of measurements can be automated. The specific features to be measured should be defined by the experimental hypothesis. biologists.comcaltech.edu |
| 4. Data Analysis & Visualization | Statistical analysis of the extracted numerical data. This involves compiling measurements from multiple images and experimental conditions to test the hypothesis and visualizing the results in plots and graphs. | Proper statistical tests should be employed. Data visualization should clearly and accurately represent the findings. |
The development of automated workflows is crucial for high-throughput analysis, as it enhances speed, reduces user bias, and improves the reproducibility of results. researchgate.net
Standardization and Reproducibility in this compound Applications
Rigor and reproducibility are the cornerstones of scientific research. nih.gov In fluorescence microscopy, this means ensuring that experimental results are reliable and can be independently verified. scispace.comdlib.org Achieving this requires careful standardization of protocols, meticulous documentation, and the use of appropriate controls.
Best Practices for Standardization and Reproducibility:
Detailed Protocols: Maintain a comprehensive record of all experimental parameters, from sample preparation (e.g., this compound conjugate concentration, incubation times) to image acquisition settings (e.g., laser power, detector gain, pixel size, exposure time). scispace.comresearchgate.net
Consistent Instrument Performance: Regularly validate microscope performance. This includes checking for illumination uniformity across the field of view and calibrating the system. rupress.org
Appropriate Controls: The inclusion of proper controls is non-negotiable for data interpretation. nih.gov
Unlabeled Control: An unlabeled sample imaged with the same settings as the experimental samples to assess the level of cellular autofluorescence. expertcytometry.com
Secondary-Only Control (for Immunofluorescence): A sample incubated with only the fluorescently labeled secondary antibody to check for non-specific binding. expertcytometry.com
Positive and Negative Controls: Biological controls where the target is known to be present or absent, respectively, to validate the staining protocol. expertcytometry.com
Blinded Analysis: Whenever possible, image acquisition and analysis should be performed without knowledge of the experimental conditions to prevent unconscious experimenter bias. expertcytometry.comnih.gov
Data Management: Retain original, unprocessed raw image data. All processing steps should be documented and ideally scripted to ensure they can be precisely replicated. nih.gov
Emerging Research Frontiers and Future Prospects for Tfax 568, Se
Development of Next-Generation Tfax 568, SE Derivatives with Enhanced Performance
The current performance metrics of this compound, including its high quantum yield and extinction coefficient, position it as a robust fluorophore tocris.comrndsystems.comfluorofinder.com. Future research will likely focus on developing next-generation derivatives to further enhance its capabilities. This could involve fine-tuning its spectral properties, such as shifting the emission maximum slightly to facilitate greater multiplexing capacity with other fluorophores in complex imaging panels. Modifications to improve quantum yield and photostability under prolonged or high-intensity illumination conditions would be particularly beneficial for advanced live-cell imaging and single-molecule studies. Furthermore, exploring alternative reactive groups beyond NHS esters could expand its conjugation versatility, enabling covalent labeling of a wider array of biomolecules and cellular targets with greater specificity and efficiency.
Integration of this compound with Advanced Bioanalytical Techniques
The inherent properties of this compound lend themselves to integration with sophisticated bioanalytical techniques, extending its utility beyond direct fluorescence detection.
Mass Spectrometry: While primarily a fluorescent label, this compound can be used to tag proteins or antibodies for subsequent analysis by mass spectrometry (MS). The dye's presence can be detected as a mass shift on the labeled biomolecule, aiding in protein identification and quantification. Its photostability can also support sample enrichment or validation workflows prior to MS analysis, ensuring the integrity of the labeled target.
Single-Molecule Biophysics: this compound is already established for use in single-molecule localization microscopy (SMLM) techniques like dSTORM tocris.comthermofisher.com. Future developments could see derivatives optimized for even longer single-molecule observation times, reduced blinking phenomena, and enhanced Förster Resonance Energy Transfer (FRET) efficiency when paired with other fluorophores. This would enable more detailed investigations into molecular interactions, protein dynamics, and conformational changes at the single-molecule level.
Contribution to Multi-Omics and Systems Biology Approaches through Enhanced Visualization
The increasing complexity of biological systems necessitates integrated approaches like multi-omics and systems biology. This compound can contribute significantly to these fields by providing crucial spatial and quantitative information.
Multi-Omics: In the context of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, this compound is particularly valuable for imaging proteomics and spatial transcriptomics. By labeling specific proteins or cellular structures, it allows researchers to visualize the localization and abundance of these molecules within their native cellular environment. This visual data can then be correlated with omics datasets, providing a spatial dimension to molecular profiles and aiding in the interpretation of complex biological pathways and regulatory networks.
Systems Biology: Systems biology aims to understand biological processes as integrated networks. The ability of this compound to brightly and photostably label cellular components facilitates the visualization of molecular interactions, cellular organization, and dynamic processes. This visual data is essential for building and validating systems biology models, offering insights into how individual molecular components contribute to the emergent properties of the entire biological system. For instance, tracking the spatial distribution of signaling proteins labeled with this compound can illuminate signal transduction pathways and their integration within cellular networks.
Potential for Novel Diagnostic Tool Development in Non-Clinical Research Settings
While this compound is primarily a research tool, its characteristics suggest potential applications in the development of diagnostic or detection tools for non-clinical research environments.
Environmental Monitoring: this compound could be conjugated to antibodies or aptamers designed to detect specific environmental contaminants, pollutants, or microbial biomarkers in water, soil, or air samples. This could lead to rapid, sensitive detection assays for ecological surveys or environmental health assessments.
Agricultural Research: In agricultural science, this compound could be utilized to develop tools for identifying plant pathogens, tracking soil microbial communities, or quantifying specific plant proteins related to stress response or nutrient uptake. Such applications would aid in disease diagnosis, crop improvement, and soil health monitoring.
Basic Research Assays: The dye's properties make it suitable for developing high-throughput screening assays or advanced cell-based detection kits for fundamental biological research. These could include tools for identifying specific cellular states, quantifying protein expression in response to stimuli, or validating experimental outcomes in a research context, thereby acting as a diagnostic aid for experimental design and interpretation.
Q & A
Basic Research Questions
Q. What are the key photophysical properties of TFAX 568, SE, and how do they influence experimental design in fluorescence microscopy?
- Answer : this compound exhibits an excitation maximum at 578 nm and emission at 602 nm, with a quantum yield of 0.69 and extinction coefficient of 60,720 M⁻¹cm⁻¹ . These properties make it suitable for applications requiring high photostability, such as dSTORM and two-photon excitation microscopy . Researchers should calibrate laser intensities and filter sets to match these spectral characteristics. For quantitative imaging, verify dye concentration using its molar absorptivity (ε) via UV-Vis spectroscopy .
Q. How should this compound stock solutions be prepared to ensure reproducibility in protein labeling?
- Answer : Dissolve lyophilized dye in anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds and centrifuge briefly to eliminate air bubbles. Aliquot and store at -20°C to prevent hydrolysis of the succinimidyl ester (SE) group. Avoid freeze-thaw cycles, as repeated thawing reduces labeling efficiency .
Q. What are the pH stability considerations for this compound in live-cell imaging?
- Answer : this compound is pH-insensitive between pH 4–10, making it suitable for lysosomal or extracellular pH environments. However, ensure buffering systems (e.g., PBS or HEPES) do not contain primary amines (e.g., Tris), which compete with target proteins for SE group binding .
Advanced Research Questions
Q. How can researchers optimize this compound conjugation efficiency to monoclonal antibodies while minimizing aggregation?
- Answer :
- Step 1 : Use a 5–10-fold molar excess of dye to antibody (e.g., 100 µg antibody + 20–40 µg dye).
- Step 2 : React in pH 8.3–8.5 carbonate buffer at 25°C for 1 hour. Avoid prolonged incubation to prevent hydrolysis.
- Step 3 : Remove unbound dye via size-exclusion chromatography (e.g., PD-10 columns) or dialysis.
- Validation : Measure the dye-to-protein ratio (D/P) using absorbance at 280 nm (protein) and 578 nm (dye). Aim for D/P = 2–4 to balance brightness and steric hindrance .
Q. What experimental strategies resolve discrepancies in emission intensity data across super-resolution microscopy modalities (e.g., dSTORM vs. SIM)?
- Answer :
- Issue : dSTORM relies on stochastic blinking, while SIM uses structured illumination. This compound’s photostability may vary between modalities.
- Solution :
For dSTORM: Use imaging buffers with 100 mM mercaptoethylamine (MEA) and oxygen scavengers (e.g., glucose oxidase) to control blinking kinetics .
For SIM: Optimize laser power and frame acquisition rates to avoid photobleaching.
Q. How can researchers validate the specificity of this compound-labeled antibodies in multiplexed imaging workflows?
- Answer :
- Cross-reactivity Test : Incubate labeled antibodies with non-target cells or knockout cell lines. Use secondary antibody-only controls to identify nonspecific binding.
- Spectral Unmixing : Pair this compound with dyes emitting in non-overlapping channels (e.g., AF488 or BDP 576/589) and apply linear unmixing algorithms .
- Quantitative Analysis : Calculate signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) across replicates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
